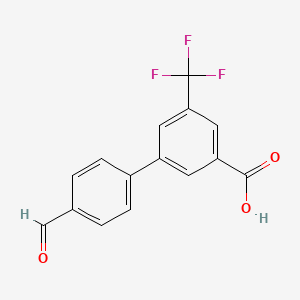

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

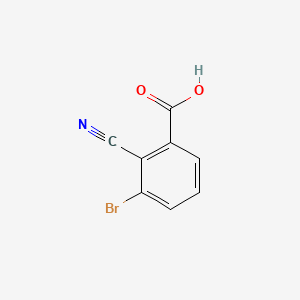

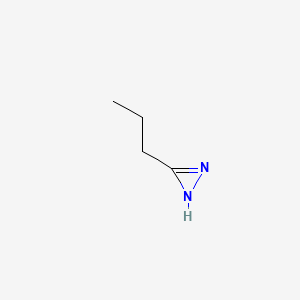

The compound “3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid” is a complex organic molecule. It likely contains a benzene ring due to the presence of the term “phenyl” in its name . The “formyl” group indicates the presence of a CHO group, and “trifluoromethyl” suggests a -CF3 group . The “benzoic acid” part of the name implies a carboxylic acid group (-COOH) attached to the benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several functional groups. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The formyl group could participate in reactions such as nucleophilic addition or oxidation . The carboxylic acid group could undergo reactions like esterification or decarboxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Wissenschaftliche Forschungsanwendungen

Electronic and Spectroscopic Properties in Chemistry : In a study by Chisholm et al. (2015), compounds were synthesized involving reactions with 4-formylbenzoic acid. These compounds exhibited strong metal-to-ligand charge transfer and transitions in the visible region of their spectra. Such research has implications in the field of photochemistry, particularly in understanding the electronic and spectroscopic properties of chemical compounds (Chisholm et al., 2015).

Applications in Pharmaceutical Industry and Material Science : Deng et al. (2015) discussed the continuous flow synthesis of 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate with significant applications in the pharmaceutical industry and material science. This research highlights the importance of this compound in the synthesis of various pharmaceutical and material science products (Deng et al., 2015).

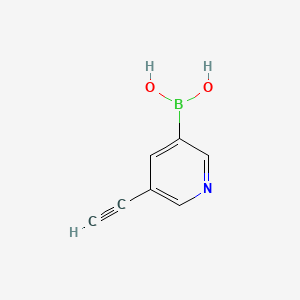

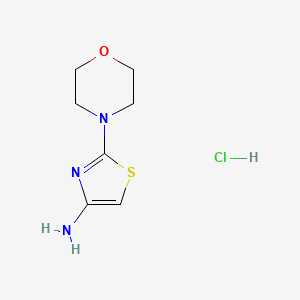

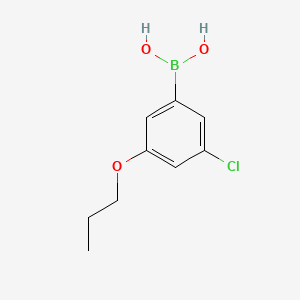

Bioorthogonal Coupling Reactions in Biochemistry : Dilek et al. (2015) explored the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution for bioorthogonal coupling reactions. This research is particularly relevant in biochemistry for applications in protein conjugation and other biological reactions (Dilek et al., 2015).

Synthesis of Novel UV-A/B and UV-B Filters : Appel et al. (2006) conducted a study on the synthesis of functionalized 2,4′-dihydroxybenzophenones and 4-(2-hydroxybenzoyl)salicylates through reactions involving 3-formylbenzopyrylium triflates. This methodology is applied in the synthesis of UV-A/B and UV-B filters, demonstrating the compound's application in the development of sunscreen and other UV-protection products (Appel et al., 2006).

Synthesis of Thermotropic Liquid Crystalline Polyurethanes : Padmavathy et al. (2001) researched the synthesis and characterization of thermotropic liquid crystalline main-chain polyurethanes from high-aspect ratio mesogenic diols, which involved reactions with 4-formylbenzoic acid. This study is significant in the field of polymer chemistry, particularly in the creation of new materials with specific liquid crystalline properties (Padmavathy et al., 2001).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-formylphenyl)-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O3/c16-15(17,18)13-6-11(5-12(7-13)14(20)21)10-3-1-9(8-19)2-4-10/h1-8H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKKMWLRNXCCMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20688925 |

Source

|

| Record name | 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Formylphenyl)-5-trifluoromethylbenzoic acid | |

CAS RN |

1261960-97-7 |

Source

|

| Record name | 4'-Formyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20688925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)

![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)